

Unveiling the Molecular Blueprint of BCR-ABL-IN-7: A Technical Guide

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Compound of Interest		
Compound Name:	BCR-ABL-IN-7	
Cat. No.:	B15577967	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive technical overview of the chemical structure, mechanism of action, and biological activity of **BCR-ABL-IN-7**, a potent inhibitor of the wild-type and T315I mutant ABL kinases. This document is intended to serve as a valuable resource for researchers actively engaged in the fields of oncology, medicinal chemistry, and drug discovery, with a particular focus on chronic myeloid leukemia (CML).

Chemical Structure and Properties

BCR-ABL-IN-7 is a small molecule inhibitor with the chemical formula C₁₉H₁₆FN₃O and a molecular weight of 385.41 g/mol .[1] Its structure is defined by a distinct arrangement of heterocyclic rings, which are crucial for its binding affinity and inhibitory function against the BCR-ABL kinase.

SMILES String:O=C(C1=C(NC(C2=NOC(C3=CC=C(F)C=C3)=C2)=O)SC4=C1CCCC4)N

The IUPAC name for **BCR-ABL-IN-7** is 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(5,6,7,8-tetrahydronaphtho[2,3-b]thiophen-4-yl)acetamide. This systematic nomenclature provides a precise description of the molecule's atomic connectivity and stereochemistry.

Mechanism of Action and Signaling Pathway

Foundational & Exploratory





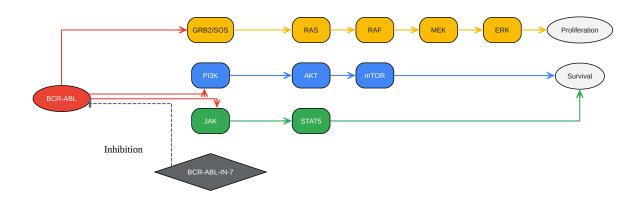
BCR-ABL-IN-7 functions as a tyrosine kinase inhibitor (TKI), specifically targeting the ATP-binding site of the ABL kinase domain within the BCR-ABL fusion protein. The constitutive activation of this kinase is a hallmark of CML and is the primary driver of malignant cell proliferation and survival. By competitively binding to the ATP pocket, **BCR-ABL-IN-7** effectively blocks the phosphorylation of downstream substrates, thereby interrupting the oncogenic signaling cascade.

The BCR-ABL oncoprotein activates a complex network of downstream signaling pathways that promote cell proliferation, inhibit apoptosis, and alter cell adhesion. The primary pathways affected by BCR-ABL signaling include:

- RAS/MAPK Pathway: This pathway is crucial for cell proliferation and is activated by the GRB2/SOS complex, which is recruited to the autophosphorylated BCR-ABL.
- PI3K/AKT/mTOR Pathway: This pathway plays a central role in cell survival and proliferation.
 BCR-ABL can activate PI3K through various adapter proteins, leading to the activation of AKT and its downstream effector, mTOR.
- JAK/STAT Pathway: The JAK/STAT pathway is involved in cytokine signaling and cell survival. BCR-ABL can directly and indirectly activate STAT5, a key transcription factor in this pathway.

BCR-ABL-IN-7, by inhibiting the initial phosphorylation event, effectively dampens the activity of these critical downstream pathways.





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BCR-ABL Signaling Pathways and Inhibition by BCR-ABL-IN-7.

Quantitative Biological Activity

At present, specific public domain quantitative data (e.g., IC₅₀, K_i values) for **BCR-ABL-IN-7** against wild-type and T315I mutant BCR-ABL are not readily available in the searched resources. The compound is described as an effective inhibitor of both kinase forms.[1] Further investigation into proprietary databases or direct experimental evaluation would be necessary to obtain these precise values.

Experimental Protocols

The following are generalized protocols for in vitro and cell-based assays commonly used to evaluate the activity of BCR-ABL inhibitors. These can be adapted for the specific assessment of BCR-ABL-IN-7.



In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

- Recombinant wild-type and T315I mutant BCR-ABL kinase
- Abltide (EAIYAAPFAKKK) or other suitable substrate peptide
- ATP
- Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- BCR-ABL-IN-7 (dissolved in DMSO)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well plates
- Plate reader capable of luminescence detection

Procedure:

- Prepare serial dilutions of BCR-ABL-IN-7 in kinase buffer.
- In a 384-well plate, add 2.5 μL of the test compound dilution.
- Add 5 μL of a solution containing the recombinant BCR-ABL kinase and substrate peptide in kinase buffer.
- Initiate the kinase reaction by adding 2.5 μ L of ATP solution. The final reaction volume is 10 μ L.
- Incubate the plate at 30°C for 1 hour.



- Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
 Incubate for 40 minutes at room temperature.
- Add 20 μL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each concentration of BCR-ABL-IN-7 relative to a DMSO control and determine the IC₅₀ value.



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